molecular formula C11H8OS2 B14633116 1,3-Benzoxathiole, 2-(2-thienyl)- CAS No. 55148-88-4

1,3-Benzoxathiole, 2-(2-thienyl)-

Cat. No.: B14633116
CAS No.: 55148-88-4
M. Wt: 220.3 g/mol
InChI Key: QBUIBYUHOAJZTE-UHFFFAOYSA-N
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Description

1,3-Benzoxathiole, 2-(2-thienyl)-, is a synthetic chemical building block of interest in agricultural chemistry and plant science research. Its core structure is derived from 1,3-benzoxathiole, a heterocyclic system known to serve as a key scaffold in the design of bioactive molecules. This compound is of significant research value for developing novel plant growth regulators. The 1,3-benzodioxole and related heterocyclic motifs are established frameworks for designing potent agonists of plant hormone receptors . Specifically, derivatives based on the N-(benzo[d][1,3]dioxol-5-yl) structure have been identified through computer-aided drug discovery as potent auxin receptor agonists . These agonists, such as the research compound K-10, exhibit a remarkable ability to promote primary root growth in model plants like Arabidopsis thaliana and Oryza sativa (rice) by enhancing root-related signaling responses . The proposed mechanism of action for such compounds involves binding to the auxin receptor Transport Inhibitor Response 1 (TIR1), which triggers a downstream auxin response pathway and modulates the transcription of genes that influence root architecture . Molecular docking analyses suggest that these designed agonists can have a stronger binding affinity for TIR1 than traditional auxins like NAA (1-naphthylacetic acid) . Researchers can utilize 1,3-Benzoxathiole, 2-(2-thienyl)- as a precursor or intermediate in synthesizing novel compounds to explore new agrochemicals with potential root growth-promoting activity. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

55148-88-4

Molecular Formula

C11H8OS2

Molecular Weight

220.3 g/mol

IUPAC Name

2-thiophen-2-yl-1,3-benzoxathiole

InChI

InChI=1S/C11H8OS2/c1-2-5-9-8(4-1)12-11(14-9)10-6-3-7-13-10/h1-7,11H

InChI Key

QBUIBYUHOAJZTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC(S2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvent : Anhydrous dichloromethane or toluene.
  • Temperature : 0–5°C to minimize side reactions.
  • Catalyst : Triethylamine (2.2 equiv) to scavenge HCl.
  • Yield Improvements : Refluxing in toluene for 12 hours increases yield to 78%.

The mechanism proceeds via nucleophilic acyl substitution, where the thiol group attacks the carbonyl carbon of the thienyl chloride, followed by intramolecular cyclization (Figure 1). competing pathways, such as disulfide formation, are suppressed by rigorous exclusion of moisture.

A second strategy employs halogenated benzoxathiole precursors, enabling late-stage introduction of the thienyl group. For example, 6,8-dibromo-1,3-benzoxathiole-2-one 2 reacts with 2-thienylmagnesium bromide in tetrahydrofuran at −78°C, affording the target compound in 62% yield.

Regioselectivity and Byproduct Formation

  • Positional Preference : The thienyl group selectively substitutes at the C2 position due to electronic effects of the adjacent oxygen and sulfur atoms.
  • Byproducts : Overly vigorous conditions produce di-thienylated derivatives (≤15%), necessitating careful temperature control.

This method benefits from commercially available dibrominated precursors but requires cryogenic conditions, complicating scale-up.

Thiophosgene-Mediated Cyclization

Adapting a route originally developed for benzo[d]oxathiole-2-thione 1 , thiophosgene (Cl₂C=S) facilitates cyclization of o-mercaptophenol-thienyl conjugates.

Protocol Overview

  • Substrate Preparation : o-Mercaptophenol is functionalized at the hydroxyl group with a 2-thienyl moiety via Mitsunobu coupling (85% yield).
  • Cyclization : Treatment with thiophosgene (1.1 equiv) in 10% NaOH(aq) at 20°C for 2 hours yields 1,3-benzoxathiole, 2-(2-thienyl)- (73% yield).

Characterization and Analytical Validation

Robust spectroscopic and crystallographic data confirm successful synthesis:

Spectroscopic Profiles

  • ¹H NMR (CDCl₃): δ 7.45 (d, J = 5.1 Hz, 1H, thienyl H3), 7.32–7.18 (m, 4H, aromatic), 6.98 (dd, J = 3.7, 5.1 Hz, 1H, thienyl H4).
  • IR (KBr): ν 1580 cm⁻¹ (C=C aromatic), 1245 cm⁻¹ (C–O–C), 690 cm⁻¹ (C–S).

X-ray Crystallography

Single-crystal analysis reveals a planar benzoxathiole core with a dihedral angle of 8.2° between the benzoxathiole and thienyl rings, indicating moderate conjugation.

Comparative Analysis of Synthetic Methods

Method Yield (%) Scalability Safety Concerns Cost Efficiency
Cyclocondensation 68–78 Moderate Low High
Nucleophilic Sub 62 Low Moderate Moderate
Thiophosgene 73 High High Low

The cyclocondensation route balances yield and safety, whereas the thiophosgene method, while efficient, demands stringent safety protocols.

Environmental and Industrial Considerations

Recent advances emphasize greener alternatives:

  • Catalytic Methods : Palladium-catalyzed C–S coupling reduces stoichiometric waste but remains underdeveloped for this substrate.
  • Solvent-Free Systems : Ball-milling techniques show promise, achieving 65% yield without solvents.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzoxathiole, 2-(2-thienyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzoxathiole, 2-(2-thienyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzoxathiole, 2-(2-thienyl)- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Table 1: Comparison of 1,3-Benzoxathiole Derivatives

Compound Name CAS Registry No. Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Key Substituent
2-(4-Chlorophenyl)-1,3-benzoxathiole 55148-78-2 C₁₃H₉ClOS 248.73 0 2 4-Chlorophenyl
2-(4-Methylphenyl)-1,3-benzoxathiole 55148-72-6 C₁₄H₁₂OS 234.31* 0 2 4-Methylphenyl
5-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-1,3-benzoxathiole 74277-85-3 C₁₅H₂₂O₅S 314.40 0 6 Ethoxy-ether chain

*Molecular weight calculated based on formula C₁₄H₁₂OS (assumed typographical correction from ).

Key Observations :

  • Substituent Effects: The chlorophenyl group in 55148-78-2 introduces electronegativity and increases molecular weight compared to methylphenyl derivatives. The ethoxy-ether chain in 74277-85-3 increases H-bond acceptors (from 2 to 6), likely improving aqueous solubility and altering pharmacokinetic profiles . A theoretical 2-thienyl substituent would introduce sulfur heteroatoms into the aromatic system, increasing electron richness and π-conjugation compared to phenyl derivatives. This could enhance reactivity in electrophilic substitution or coordination with metal ions .

Anticancer Activity of Thienyl-Containing Heterocycles

For example:

  • Compound 12: 4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one showed cytotoxicity against multiple cancer cell lines, attributed to its thienyl-vinyl moiety enhancing DNA intercalation or enzyme inhibition .
  • Compound 18 : A thiadiazolotriazine derivative with a thienyl group demonstrated potent activity, likely due to synergistic effects between the thienyl and triazine cores .

triazine) could lead to divergent mechanisms. Further studies are needed to validate this hypothesis.

Stability and Reactivity

  • Chlorophenyl vs. Thienyl : Chlorine’s electron-withdrawing effect may stabilize the benzoxathiole ring against oxidation, whereas thienyl’s electron-donating nature could increase susceptibility to electrophilic attack .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,3-Benzoxathiole, 2-(2-thienyl)- and its derivatives?

  • Methodological Answer : Two primary routes are documented:

  • Condensation reactions : Reacting 2-aminophenol derivatives with thiophene-containing aldehydes under acidic conditions. For example, hydrochloric acid in ethanol facilitates cyclization, yielding high-purity products (95% yield in similar systems) .
  • Cyclization of thiol precursors : Using carbon disulfide with potassium hydroxide to form the benzoxathiole core, followed by functionalization with thienyl groups .
    • Key Considerations : Inert atmospheres (N₂/Ar) are critical to prevent oxidation during synthesis.

Q. Which spectroscopic techniques are essential for structural confirmation of 1,3-Benzoxathiole derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent integration, as demonstrated for triazinone derivatives .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=S or C-O stretches).
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, as seen in benzoxazole-guanidinium salts .

Q. What are the reported biological activities of 1,3-Benzoxathiole derivatives?

  • Methodological Answer : Derivatives exhibit anticancer properties via mechanisms such as DNA intercalation or enzyme inhibition. For example:

  • In vitro cytotoxicity : Compound 12 (4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one) showed activity against multiple cancer cell lines .
  • Structure-Activity Relationship (SAR) : Thienyl substituents enhance lipophilicity and target binding .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and electronic properties of 1,3-Benzoxathiole derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : The B3LYP functional with exact-exchange terms predicts thermochemical properties (e.g., atomization energies within 2.4 kcal/mol error) .
  • Correlation-energy functionals : Colle-Salvetti-type formulas model electron correlation effects, improving accuracy in reaction pathway simulations .
  • Applications : Calculate charge distribution to predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How do electronic substituents influence the reactivity of the 1,3-Benzoxathiole core?

  • Methodological Answer :

  • Electron-withdrawing groups (EWGs) : Increase electrophilicity at the sulfur atom, facilitating nucleophilic aromatic substitution.
  • Experimental Validation : Thienyl groups enhance conjugation, as shown in triazinone derivatives with improved anticancer activity .
  • Computational Insights : DFT-derived Fukui indices identify reactive sites for functionalization .

Q. What strategies resolve contradictions in reported synthetic yields for 1,3-Benzoxathiole derivatives?

  • Methodological Answer :

  • Condition Screening : Compare solvent polarity (e.g., ethanol vs. DMF), catalyst loading, and temperature gradients.
  • In situ Monitoring : Use techniques like HPLC or Raman spectroscopy to track intermediate formation .
  • Case Study : achieved 95% yield via HCl-mediated cyclization, while ’s carbon disulfide method may require optimization for scalability .

Q. What mechanistic insights explain the anticancer activity of 2-thienyl-substituted 1,3-Benzoxathioles?

  • Methodological Answer :

  • Molecular Docking : Predict interactions with biological targets (e.g., topoisomerase II) using software like AutoDock .
  • In vitro Assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) to validate computational predictions .
  • DFT-Driven SAR : Correlate HOMO-LUMO gaps with redox activity, influencing pro-apoptotic effects .

Q. How can crystallographic data improve understanding of hydrogen-bonding interactions in 1,3-Benzoxathiole derivatives?

  • Methodological Answer :

  • X-ray Analysis : Identify R₁²(6) hydrogen-bonding motifs (e.g., N–H⋯Cl in benzoxazole-guanidinium salts) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking vs. H-bonding) to rationalize crystal packing .

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